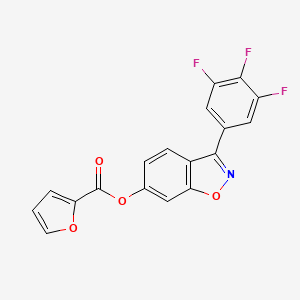

3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl furan-2-carboxylate

CAS No.:

Cat. No.: VC14991669

Molecular Formula: C18H8F3NO4

Molecular Weight: 359.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H8F3NO4 |

|---|---|

| Molecular Weight | 359.3 g/mol |

| IUPAC Name | [3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] furan-2-carboxylate |

| Standard InChI | InChI=1S/C18H8F3NO4/c19-12-6-9(7-13(20)16(12)21)17-11-4-3-10(8-15(11)26-22-17)25-18(23)14-2-1-5-24-14/h1-8H |

| Standard InChI Key | RFABCSKTJVEZCJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC(=C(C(=C4)F)F)F |

Introduction

Synthesis Methods

The synthesis of compounds with similar structures typically involves multi-step reactions. For instance, the synthesis of 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl benzenesulfonate involves the reaction of 3,4,5-trifluorophenylamine with a benzoxazole derivative in the presence of bases and solvents like dimethylformamide (DMF) at elevated temperatures. The incorporation of a furan-2-carboxylate group could involve additional steps, such as esterification reactions or the use of furan-based precursors.

Biological Activities and Applications

Compounds with similar structures often exhibit significant bioactivity due to their ability to modulate enzyme activities or interfere with cellular signaling pathways. The trifluorophenyl group enhances binding affinity to biological targets, potentially leading to significant modulation of enzyme activities or receptor functions. The benzoxazole moiety contributes to stability and reactivity in biological systems, making these compounds promising candidates for further pharmacological studies.

Future Research Directions

Given the potential biological activities of compounds with similar structures, further research on 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl furan-2-carboxylate could focus on its synthesis, biological evaluation, and potential applications in medicinal chemistry. This might involve exploring its anticancer, anti-inflammatory, or other pharmacological properties through in vitro and in vivo studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume